molecular formula C8H16N2O B8321264 3-(cyclopropylmethylamino)-N-methyl-propanamide

3-(cyclopropylmethylamino)-N-methyl-propanamide

Cat. No. B8321264
M. Wt: 156.23 g/mol
InChI Key: NPELFCKTBMSLKF-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

Using 2-Cyclopropylethanamine—Aldrich and analogous conditions to Intermediate 89 the title compound was obtained as a pale yellow oil (590 mg)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4]CN)C[CH2:2]1.C[CH:8]([NH:11][CH2:12][CH2:13][C:14]([NH:16][CH3:17])=[O:15])CC>>[CH:1]1([CH2:8][NH:11][CH2:12][CH2:13][C:14]([NH:16][CH3:17])=[O:15])[CH2:4][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)NCCC(=O)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNCCC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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